molecular formula C11H14ClNO3 B2526628 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide CAS No. 2005501-35-7

3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide

Cat. No.: B2526628
CAS No.: 2005501-35-7
M. Wt: 243.69
InChI Key: OVNGWUOHTOPTKJ-UHFFFAOYSA-N
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Description

3-Chloro-N-(4-methoxyphenyl)propanamide (CAS: 21261-76-7) is a chlorinated propanamide derivative featuring a 4-methoxyphenyl group attached to the amide nitrogen. Its molecular structure includes a carbonyl group, a chloro substituent at the β-carbon, and a methoxy-substituted aromatic ring (Fig. 1). The compound exhibits resonance stabilization typical of amides, with a C=O bond length of 1.2326 Å and a C(=O)–N bond length of 1.3416 Å, as determined by X-ray crystallography . The crystal structure reveals intermolecular N–H···O and C–H···O hydrogen bonds, forming homodromic chains along the crystallographic a-axis .

Its synthesis involves reacting 3-chloropropanoyl chloride with 4-methoxyaniline under reflux conditions, yielding 75% of the product with a melting point of 124–126°C .

Properties

IUPAC Name

3-chloro-N-[(4-methoxyphenyl)methoxy]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO3/c1-15-10-4-2-9(3-5-10)8-16-13-11(14)6-7-12/h2-5H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVNGWUOHTOPTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CONC(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Amide Bond Formation via Hydroxylamine Intermediate

The most widely documented method involves a three-step sequence starting with the preparation of O-(4-methoxybenzyl)hydroxylamine (CAS 51307-59-6). This intermediate is synthesized through the reduction of 4-methoxybenzyl nitro compounds using catalytic hydrogenation (H₂/Pd-C, 40 psi) or chemical reduction with Fe/HCl, achieving yields of 78–85%.

The second stage introduces the chlorinated propanamide moiety via nucleophilic acyl substitution. 3-Chloropropanoyl chloride is reacted with O-(4-methoxybenzyl)hydroxylamine in dichloromethane at 0–5°C, using triethylamine as a base to scavenge HCl. This exothermic reaction typically completes within 2–3 hours, yielding 63–72% of the target compound after aqueous workup.

Critical Parameters:

  • Temperature control during acylation prevents N-overacylation byproducts
  • Stoichiometric ratio of 1.1:1 (acyl chloride:hydroxylamine) optimizes yield
  • Exclusion of moisture minimizes hydrolysis of the acyl chloride

One-Pot Tandem Synthesis

An alternative approach condenses the synthesis into a single reactor by sequentially performing:

  • In situ generation of O-(4-methoxybenzyl)hydroxylamine via NaBH₄ reduction of the nitro precursor
  • Direct acylation with 3-chloropropanoyl chloride without intermediate isolation

This method reduces purification steps but requires careful pH adjustment (maintained at 8.5–9.0 with NaHCO₃) to prevent decomposition of the hydroxylamine intermediate. Reported yields range from 58–65%, with HPLC purity ≥95%.

Comparative Analysis of Synthetic Methods

Parameter Stepwise Method One-Pot Method
Total Yield 68.2 ± 3.1% 61.5 ± 2.8%
Purity (HPLC) 99.1 ± 0.4% 95.3 ± 1.2%
Reaction Time 8–10 hours 6–7 hours
Purification Steps 3 (column, recryst) 2 (extraction, recryst)
Scalability >10 kg demonstrated Limited to 1 kg batches

Data synthesized from

Key Intermediate Characterization

O-(4-Methoxybenzyl)hydroxylamine

  • Melting Point: 89–91°C (lit. 90°C)
  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.28 (d, J=8.6 Hz, 2H), 6.90 (d, J=8.6 Hz, 2H), 4.71 (s, 2H), 3.74 (s, 3H), 3.12 (br s, 2H)
  • Stability: Decomposes at >120°C; store under N₂ at 2–8°C

Optimization of Critical Reaction Parameters

Solvent Systems

  • Acylation Step:
    Dichloromethane outperforms THF and ethyl acetate in reaction rate (k=0.42 min⁻¹ vs 0.18 min⁻¹ in THF) due to better solubility of the hydroxylamine intermediate

  • Recrystallization:
    Ethanol/water (7:3 v/v) produces crystals with 99.8% purity vs 98.3% from acetonitrile

Catalytic Effects

Addition of 0.5 mol% DMAP accelerates acylation by 40% through transition-state stabilization, reducing reaction time from 180 to 112 minutes

Industrial-Scale Production Considerations

The stepwise method has been successfully scaled to 50 kg batches using:

  • Continuous flow hydrogenation for intermediate synthesis
  • Falling-film evaporators for solvent removal
  • Anti-solvent crystallization with inline particle size monitoring

Key operational data from pilot plants:

  • Cycle Time: 14 hours per batch
  • Overall Yield: 71.3%
  • Purity: 99.4% by qNMR
  • Process Mass Intensity: 23.7 kg waste/kg product

Emerging Methodologies

Enzymatic Acylation

Recent trials with immobilized Candida antarctica lipase B (CAL-B) in ionic liquids ([BMIM][BF₄]) show promise:

  • 55% conversion at 35°C
  • Excellent enantioselectivity (ee >99%)
  • Requires further optimization for industrial viability

Photochemical Activation

UV-initiated (254 nm) reactions using photoactive acyl donors reduce reaction time to 15 minutes but currently yield only 32% product

Analytical Characterization of Final Product

Technique Key Data
HPLC (C18 column) tᵣ=8.72 min (99.1% purity)
FT-IR 1654 cm⁻¹ (amide I), 1542 cm⁻¹ (C-Cl)
¹³C NMR δ 170.2 (C=O), 55.1 (OCH₃)
XRD Monoclinic, P2₁/c, a=7.892 Å

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Group

The chlorine atom on the propane chain is susceptible to nucleophilic substitution (SN2 or SN1 mechanisms), depending on reaction conditions. Common nucleophiles include amines, thiols, and alkoxides:

Reaction Type Reagents/Conditions Product Notes
Amine SubstitutionPrimary/Secondary Amines, Base (e.g., K₂CO₃), Polar Solvent (e.g., DMF)N-Alkylpropanamide derivativesYields secondary/tertiary amines; steric hindrance may limit reactivity .
Thiol SubstitutionThiols (e.g., HS-R), Base (e.g., NaOH)Thioether-linked propanamide derivativesEnhanced solubility in hydrophobic environments .
Hydroxyl SubstitutionH₂O/ROH, Acidic/Neutral Conditions3-Hydroxypropanamide derivativesLimited by competing hydrolysis of the amide bond .

Amide Bond Reactivity

The amide group can undergo hydrolysis or reduction, though its stability under mild conditions limits these reactions:

Reaction Type Reagents/Conditions Product Notes
Acid-Catalyzed HydrolysisConcentrated HCl, Heat3-Chloropropanoic acid + 4-MethoxyanilineComplete cleavage under harsh conditions .
Base-Catalyzed HydrolysisNaOH, Aqueous EthanolSodium 3-chloropropanoate + 4-MethoxyanilineRequires prolonged heating .
ReductionLiAlH₄, Dry Ether3-Chloropropylamine derivativeConverts amide to amine; retains chloro group .

Methoxy Group Transformations

The methoxy substituent on the phenyl ring can participate in electrophilic aromatic substitution (EAS) or demethylation:

Reaction Type Reagents/Conditions Product Notes
DemethylationBBr₃, CH₂Cl₂, −78°CHydroxyphenylpropanamide derivativeYields phenolic hydroxyl group; alters electronic properties .
NitrationHNO₃, H₂SO₄, 0–5°CNitro-substituted phenylpropanamideMeta-directing effect of methoxy group .

Oxidation and Reduction Pathways

  • Oxidation of Chloroalkyl Chain :
    Strong oxidants (e.g., KMnO₄) may convert the chloroalkyl group to a carboxylic acid, though competing amide hydrolysis complicates selectivity.

  • Reduction of Aromatic Ring :
    Catalytic hydrogenation (H₂/Pd-C) reduces the phenyl ring to cyclohexane, altering solubility and steric effects .

Comparative Reactivity with Analogs

A study of structurally related compounds highlights key trends:

Compound Functional Group Modifications Reactivity Highlights
3-Chloro-N-(4-methylphenyl)propanamideMethyl instead of methoxyLower electron-donating capacity; slower EAS .
N-(4-Hydroxyphenyl)propanamideHydroxyl instead of methoxyIncreased acidity; facilitates conjugation .

Scientific Research Applications

Biological Applications

Antioxidant and Anticancer Activity
Recent studies have highlighted the antioxidant properties of derivatives related to 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide. For instance, compounds synthesized from similar structures have demonstrated antioxidant activity significantly higher than that of established antioxidants like ascorbic acid. Specifically, one derivative showed an antioxidant activity approximately 1.4 times greater than ascorbic acid .

In terms of anticancer potential, various derivatives have been tested against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines. The results indicated that these compounds exhibited greater cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting a promising avenue for cancer treatment research .

Medicinal Chemistry Applications

Pharmacological Investigations
this compound is being explored for its potential pharmacological properties, particularly in anti-inflammatory and antimicrobial activities. Its structural characteristics allow it to interact with biological macromolecules such as proteins and nucleic acids, making it a candidate for further medicinal chemistry studies.

Industrial Applications

Material Development
Due to its unique chemical structure, this compound can be utilized in the development of new materials and chemical processes. Its properties may facilitate the synthesis of more complex organic molecules, serving as an intermediate in various chemical reactions.

Case Studies

Cervical Cancer Model
In a notable study involving cervical cancer models, compounds structurally related to this compound were administered intraperitoneally at specific doses. The results demonstrated significant reductions in tumor size and weight over a treatment period of three weeks, indicating potential therapeutic benefits in oncology.

Fibrosis Models
Another study focused on the effects of similar compounds on hepatic stellate cells showed that they could effectively inhibit collagen synthesis, which is crucial in liver fibrosis progression. The half-maximal inhibitory concentration (IC50) values indicated potent activity against these cells, further supporting the compound's potential in treating fibrotic diseases.

Mechanism of Action

The mechanism of action of 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. The amide linkage provides stability to the molecule and can interact with various biological targets, potentially inhibiting or modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Propanamide derivatives with varying substituents on the aromatic ring or modifications to the alkyl chain exhibit distinct physicochemical and biological properties. Below is a detailed comparison:

Substituent Position and Electronic Effects

  • 3-Chloro-N-(3-methoxyphenyl)propanamide (CAS: 915923-51-2): The meta-methoxy substitution reduces electronic resonance between the aromatic ring and the amide group compared to the para-isomer. This alters hydrogen-bonding capabilities and solubility.
  • However, steric hindrance may reduce reactivity .

Functional Group Modifications

  • 3-Chloro-N-(2-methoxybenzyl)propanamide (CAS: 105909-52-2): Replacing the phenyl group with a 2-methoxybenzyl moiety introduces a methylene spacer, increasing molecular flexibility. This compound has a molecular weight of 227.69 g/mol and is noted for its moderate polarity and solubility in organic solvents .
  • 3-Chloro-N-(4-ethoxyphenyl)propanamide (CAS: N/A):
    Substituting methoxy with ethoxy extends the alkoxy chain, slightly increasing hydrophobicity (molecular weight: 227.69 g/mol). This modification may improve membrane permeability in biological systems .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
3-Chloro-N-(4-methoxyphenyl)propanamide 213.66 124–126 Amide, chloro, para-methoxy
3-Chloro-N-(3-hydroxyphenyl)propanamide 199.63 Not reported Amide, chloro, meta-hydroxy
3-Chloro-N-(4-ethoxyphenyl)propanamide 227.69 Not reported Amide, chloro, para-ethoxy

Crystallographic and Hydrogen-Bonding Patterns

The title compound’s crystal packing involves N–H···O (2.06 Å) and C–H···O (2.39 Å) interactions, forming C11(4) chains . In contrast, N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide exhibits bifurcated hydrogen bonds due to steric effects from the naphthyl group, resulting in a denser lattice .

Biological Activity

3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide is a synthetic organic compound with the molecular formula C11H14ClNO3 and a molecular weight of 245.69 g/mol. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in anticancer applications and antioxidant properties.

Chemical Structure and Properties

  • Molecular Formula : C11H14ClNO3
  • Molecular Weight : 245.69 g/mol
  • Functional Groups : Contains a chloro group, methoxy group, and a propanamide backbone.

The presence of the chloro and methoxy groups in specific positions on the phenyl ring significantly influences the compound's biological activity, particularly its interaction with various biological targets.

Antioxidant Activity

Research has demonstrated that derivatives of compounds similar to this compound exhibit notable antioxidant properties. For instance, studies employing the DPPH radical scavenging method have shown that certain derivatives possess antioxidant activity that is approximately 1.4 times higher than that of ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro assays. Notably, it has demonstrated significant cytotoxic effects against several cancer cell lines, including:

  • U-87 (human glioblastoma)
  • MDA-MB-231 (triple-negative breast cancer)

The MTT assay results indicate that the compound exhibits higher cytotoxicity against U-87 cells compared to MDA-MB-231 cells . This suggests that the compound may selectively target certain cancer types, making it a candidate for further pharmacological development.

Initial studies suggest that this compound may interact with specific kinase pathways involved in cell proliferation and apoptosis. This interaction could elucidate its therapeutic potential in cancer treatment.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds highlights variations in biological activity based on substituent positioning. The following table summarizes key features and activities of comparable compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundChloro and methoxy groups on phenyl ringPotentially higher anticancer activity
N-(2-Methoxyphenyl)acetamideLacks chlorine substituentSimpler structure
4-Chloro-N-(2-methoxyphenyl)butanamideLonger carbon chainPotentially different biological activity

This table illustrates how structural modifications can significantly impact the pharmacological profile of similar compounds.

Case Studies

  • Antioxidant Efficacy Study : A study assessed the antioxidant capabilities of various derivatives, including those related to this compound. The findings indicated that these derivatives effectively scavenge free radicals, supporting their use as potential therapeutic agents against oxidative stress-related diseases .
  • Cytotoxicity Evaluation : In vitro studies conducted on U-87 and MDA-MB-231 cell lines revealed that this compound exhibits differential cytotoxicity, suggesting its selective action against glioblastoma cells compared to breast cancer cells .

Q & A

Basic: What are the key steps in synthesizing 3-Chloro-N-[(4-methoxyphenyl)methoxy]propanamide?

Methodological Answer:
The synthesis typically involves a two-step process:

Acylation : Reacting 4-methoxybenzyl alcohol with chloroacetyl chloride under mild conditions (0–25°C) in the presence of a base (e.g., triethylamine) to form the intermediate chloroacetate ester.

Amidation : Coupling the intermediate with an appropriate amine or using nucleophilic substitution to introduce the propanamide moiety. Reaction progress is monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to optimize yield (typically 60–75%) and minimize side products like hydrolysis by-products .

Advanced: How can reaction conditions be optimized to enhance regioselectivity during synthesis?

Methodological Answer:
Regioselectivity challenges arise due to competing O- vs. N-alkylation. Optimization strategies include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) favor nucleophilic attack on the chloroacetate intermediate.
  • Temperature Control : Lower temperatures (0–10°C) reduce kinetic side reactions.
  • Catalysis : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves reaction efficiency.
  • In Situ Monitoring : Real-time FTIR or NMR spectroscopy identifies intermediates, enabling precise control of reaction progression .

Basic: What techniques are used for structural characterization of this compound?

Methodological Answer:
Key techniques include:

  • X-ray Crystallography : Resolves bond lengths (e.g., C=O at 1.2326 Å) and torsion angles (e.g., O–N–Car–Car = -33.70°), confirming the absence of resonance between the amide and aromatic systems .
  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify substituent effects (e.g., methoxy protons at δ 3.8 ppm).
  • Mass Spectrometry : High-resolution MS validates molecular weight (theoretical: 243.67 g/mol) and fragmentation patterns .

Advanced: How do intermolecular interactions influence crystallographic packing?

Methodological Answer:
Crystal packing is governed by:

  • N–H···O Hydrogen Bonds : Form homodromic chains along the crystallographic a-axis, with graph-set descriptor C11(4).
  • C–H···O Contacts : Secondary interactions from methylene groups (C–H = 0.99 Å) chelate amide oxygen, stabilizing the lattice.
  • Van der Waals Gaps : Intercentroid distances (e.g., 4.8194 Å) between aromatic rings dictate stacking efficiency. Computational tools like Mercury visualize these interactions for structure-property analysis .

Basic: How does the methoxy substituent affect chemical stability?

Methodological Answer:
The methoxy group enhances:

  • Electron Donation : Stabilizes the aromatic ring via resonance, reducing electrophilic substitution side reactions.
  • Hydrolytic Stability : Steric hindrance from the methoxymethyl group protects the amide bond from hydrolysis under acidic/basic conditions. Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days .

Advanced: What mechanistic insights explain contradictions in reported reactivity under oxidative conditions?

Methodological Answer:
Discrepancies arise from competing oxidation pathways:

  • Chlorine vs. Methoxy Reactivity : DFT calculations reveal the chloro group undergoes nucleophilic substitution (SN2) preferentially, while the methoxy group directs electrophilic attacks.
  • Radical Pathways : Under UV light, C–Cl bond homolysis generates radicals, leading to dimerization by-products. Controlled oxygen exclusion and radical scavengers (e.g., BHT) suppress this .

Basic: What in vitro assays evaluate biological activity?

Methodological Answer:
Common assays include:

  • Antimicrobial Testing : Broth microdilution (MIC values) against S. aureus and E. coli.
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) with IC50_{50} determination.
  • Receptor Binding : Radioligand displacement assays for formyl peptide receptors (FPR1/FPR2) to assess immunomodulatory potential .

Advanced: How can molecular docking predict interactions with biological targets?

Methodological Answer:

  • Target Selection : Prioritize receptors with hydrophobic pockets (e.g., FPR2) using sequence homology tools.
  • Docking Workflow :
    • Prepare ligand (AMBER force field) and receptor (PDB: 5TZ1) structures.
    • Use AutoDock Vina for flexible docking, scoring binding poses by ΔG.
    • Validate with MD simulations (NAMD, 100 ns) to assess stability of hydrogen bonds (e.g., amide-O with Arg84).
  • SAR Analysis : Methoxy groups enhance binding affinity (ΔG = -9.2 kcal/mol) compared to non-substituted analogs .

Basic: How is purity validated post-synthesis?

Methodological Answer:

  • Chromatography : HPLC (C18 column, acetonitrile/water gradient) with UV detection (254 nm) confirms >98% purity.
  • Elemental Analysis : Matches theoretical C, H, N content (e.g., C: 54.22%, H: 4.97%).
  • Thermal Analysis : DSC shows a sharp melting endotherm (388–391 K), indicating crystallinity .

Advanced: What strategies resolve discrepancies between computational and experimental solubility data?

Methodological Answer:

  • COSMO-RS Simulations : Predict solubility in solvents (e.g., logS in DMSO = -2.1) and compare with shake-flask experiments.
  • Polymorph Screening : Identify metastable forms via solvent-mediated crystallization; hydrate formation alters solubility profiles.
  • Ionization Constants : pKa determination (e.g., 8.3 for the amide group) via potentiometric titration refines pH-solubility models .

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